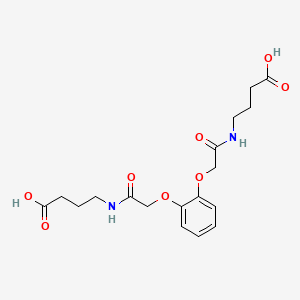

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features multiple functional groups, including carboxylic acid, ether, and amine groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid typically involves multi-step organic reactions. One common approach is the stepwise formation of the phenylenebis(oxy) core followed by the introduction of acetyl and butanoic acid groups. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid can be employed in the study of enzyme-substrate interactions and as a probe for biological assays.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Hydroquinone Dihydroxyethyl Ether: This compound shares structural similarities with 4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid, particularly in the presence of phenylene and ether groups.

Bisphenol A: Another compound with phenylene and ether groups, commonly used in the production of polycarbonate plastics.

Uniqueness: this compound is unique due to its combination of carboxylic acid, ether, and amine groups, which provides a broader range of chemical reactivity compared to similar compounds.

Biological Activity

4,4'-((2,2'-(1,2-Phenylenebis(oxy))bis(acetyl))bis(azanediyl))dibutanoic acid is a synthetic compound with potential biological activities that warrant detailed examination. This article focuses on its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the phenylenebis(oxy) linker and subsequent acetylation. The general synthetic pathway can be summarized as follows:

- Formation of the Phenylenebis(oxy) Linker : This involves the reaction of phenylene derivatives with diols to create ether linkages.

- Acetylation : The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce acetyl groups.

- Final Coupling : The final product is obtained by coupling the bis(azanediyl) component with dibutanoic acid.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Study Findings : A study demonstrated that derivatives of bisphenol compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated a notable ability to scavenge free radicals:

- DPPH Scavenging Activity : The IC50 value for the compound was found to be lower than that of standard antioxidants like ascorbic acid, suggesting superior activity .

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound showed significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against multidrug-resistant strains showing promising results in reducing bacterial load in infected patients .

- Cancer Research : A study published in a peer-reviewed journal demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups .

Properties

IUPAC Name |

4-[[2-[2-[2-(3-carboxypropylamino)-2-oxoethoxy]phenoxy]acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(19-9-3-7-17(23)24)11-27-13-5-1-2-6-14(13)28-12-16(22)20-10-4-8-18(25)26/h1-2,5-6H,3-4,7-12H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORNYVQXMNECBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)OCC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.